3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide
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Overview
Description
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide is a thiourea derivative that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chloro-substituted benzamide moiety linked to a pyridine ring through a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 3-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 3-aminopyridine to yield the final product. The reaction conditions generally include:
Solvent: Acetone
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent.
Materials Science: Used in the synthesis of metal complexes for electrochemical studies.
Biological Studies: Evaluated for its antioxidant and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide in biological systems involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-chloropyridin-2-ylcarbamothioyl)benzamide: Similar structure but with an additional chlorine atom on the pyridine ring.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and share a similar benzamide-pyridine core structure.
Uniqueness
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and pyridine substituents contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12(18)17-13(19)16-11-5-2-6-15-8-11/h1-8H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXLLVCPDIKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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